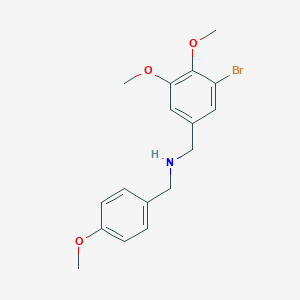![molecular formula C20H19ClN2O B275867 N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine, also known as BPCB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPCB is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine is not fully understood. However, it has been suggested that N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine may act by inhibiting inflammatory cytokines and enzymes, such as COX-2 and iNOS. N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine in lab experiments is its wide range of biological activities. N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a versatile tool for studying various diseases. However, one of the limitations of using N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine is its complex synthesis process, which requires a high level of expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine. One potential area of research is the development of N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis. Another area of research is the development of N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine-based therapies for the treatment of cancer. Finally, there is a need for further research on the mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine, which could lead to the development of more effective therapies.
Synthesemethoden
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has also been found to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C20H19ClN2O |
|---|---|
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
1-(3-chloro-4-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C20H19ClN2O/c21-19-11-17(12-23-14-18-7-4-10-22-13-18)8-9-20(19)24-15-16-5-2-1-3-6-16/h1-11,13,23H,12,14-15H2 |
InChI-Schlüssel |
LYYRYZOUDFVQCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CN=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CN=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)

![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine](/img/structure/B275804.png)
![N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275805.png)
![4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275807.png)